molecular formula C11H13BrO3 B6331276 Methyl 3-bromo-2-isopropoxybenzoate CAS No. 2379322-62-8

Methyl 3-bromo-2-isopropoxybenzoate

Cat. No.: B6331276
CAS No.: 2379322-62-8
M. Wt: 273.12 g/mol
InChI Key: DJJCNYRLTAEXQU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-isopropoxybenzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a derivative of benzoic acid and features a bromine atom at the 3-position and an isopropoxy group at the 2-position on the benzene ring, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-isopropoxybenzoate typically involves the esterification of 3-bromo-2-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-2-isopropoxybenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-isopropoxybenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-2-isopropoxybenzoate is unique due to the presence of both a bromine atom and an isopropoxy group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 3-bromo-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJCNYRLTAEXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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